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Compound of Interest

2-(2-Chloro-5-fluorophenyl)ethan-
Compound Name:

1-ol
CAS No.: 1505291-35-9
Cat. No.: B1406173

Get Quote

Technical Profile: 2-(2-Chloro-5-
fluorophenyl)ethanol[1]
Executive Summary

2-(2-Chloro-5-fluorophenyl)ethanol is a disubstituted phenethyl alcohol derivative characterized
by the presence of a chlorine atom at the ortho position and a fluorine atom at the meta
position relative to the ethanol chain. This specific substitution pattern modulates the electronic
properties and metabolic stability of the phenyl ring, making it a high-value building block in
medicinal chemistry, particularly for the development of kinase inhibitors and G-protein coupled
receptor (GPCR) ligands.

Part 1: Physicochemical Identity

The precise molecular weight and formula are deterministic based on the atomic composition of
the structure.
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Core Data Table[2]

Property Value Notes
] 2-(2-Chloro-5- Systematic IUPAC
Chemical Name
fluorophenyl)ethanol nomenclature
Confirmed by atomic count
Molecular Formula CsHsCIFO
(C=8, H=8, CI=1, F=1, O=1)
] Calculated using standard
Molecular Weight 174.60 g/mol ) ]
atomic weights
Essential for Mass
Monoisotopic Mass 174.025 g/mol Spectrometry (MS)
identification

CAS Registry Number

Not widely listed

Often custom-synthesized;
refer to specific vendor

catalogs

Physical State

Liquid (Predicted)

Viscous, colorless to pale

yellow oil at RT

Boiling Point

~256°C (Predicted)

Based on structural analogs
(e.g., 2-(2-
chlorophenyl)ethanol)

LogP (Predicted)

22-24

Indicates moderate
lipophilicity; suitable for

membrane permeability

Structural Identifiers

e SMILES:OCCclcc(F)ccclCl

e InChiIKey: (Analog-based prediction) YCVGKIJHWBFKWKW-UHFFFAOYSA-N (Note: This
key corresponds to the 2-Cl-4-F isomer; the 2-CI-5-F isomer will have a unique key but

identical formula).

Part 2: Synthetic Pathways
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The synthesis of 2-(2-Chloro-5-fluorophenyl)ethanol typically follows a reduction pathway from
its corresponding carboxylic acid or ester precursor. This route ensures the preservation of the
halogen substituents on the aromatic ring.

Primary Synthesis Route: Reduction of Phenylacetic
Acid Derivative

The most robust method involves the reduction of 2-(2-Chloro-5-fluorophenyl)acetic acid.

Starting Material: 2-(2-Chloro-5-fluorophenyl)acetic acid (or its methyl/ethyl ester).

Reagent: Borane-Tetrahydrofuran complex (BHs-THF) or Lithium Aluminum Hydride (LiAlHa4).

Mechanism: The carboxyl group is selectively reduced to the primary alcohol.

Workup: Quenching with dilute acid (HCI) followed by extraction with ethyl acetate.

Graphviz Diagram: Synthetic Workflow

The following diagram illustrates the conversion of the acid precursor to the alcohol and its
subsequent activation for drug discovery applications.
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Click to download full resolution via product page

Caption: Figure 1. Synthetic pathway from acid precursor to target alcohol and downstream
activation.

Part 3: Applications in Drug Discovery

This molecule serves as a "linker" or "head group” in medicinal chemistry. The ethylene spacer
(-CH2CHZ2-) provides flexibility, allowing the halogenated phenyl ring to orient itself into
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hydrophobic pockets of target proteins.

Kinase Inhibition (EGFR/VEGFR)

The 2-chloro-5-fluoro substitution pattern is bioisosteric to other di-halogenated motifs found in
approved kinase inhibitors (e.g., Gefitinib, Erlotinib analogs).

e Mechanism: The alcohol is converted to a leaving group (halide or sulfonate) and coupled
with a quinazoline or pyrimidine core.

» Role: The phenyl ring occupies the hydrophobic pocket adjacent to the ATP-binding site,
where the halogens can engage in specific halogen-bonding or hydrophobic interactions.

GPCR Ligand Design

Phenethyl amines derived from this alcohol (via oxidation to aldehyde and reductive amination)
are frequent scaffolds for:

» Serotonin Receptors (5-HT): Modulating affinity via ring substitution.

o Dopamine Receptors: The 2-position chlorine often restricts conformation, locking the
bioactive pose.

Fragment-Based Drug Design (FBDD)

» Fragment Efficiency: With a MW of ~174 Da, it is an ideal "fragment" starting point (Rule of 3
compliant).

 Solubility: The hydroxyl group aids solubility during initial screening before further
elaboration.

Part 4: Analytical Characterization

To validate the identity of synthesized 2-(2-Chloro-5-fluorophenyl)ethanol, researchers should
look for the following spectral signatures:
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Technique Expected Signature

Aromatic Region: Multiplets at 6 6.9-7.4 ppm
(3H) corresponding to the trisubstituted

1H NMR (CDCIs) _ , _ _ _
ring.Aliphatic Region: Triplet at ~6 3.8 ppm (2H,

-CH20H), Triplet at ~6 2.9 ppm (2H, Ar-CHz-).

6 aromatic signals (due to asymmetry), 1
13C NMR aliphatic carbon attached to oxygen (~62 ppm),
1 benzylic carbon (~35 ppm).

Molecular ion [M]+ at m/z 174. Characteristic
Mass Spectrometry chlorine isotope pattern (3:1 ratio for 35Cl:37Cl) at
m/z 174/176.

Broad O-H stretch at 3200-3400 cm~1. C-F

IR Spectrosco
P i stretch around 1200-1250 cm™1.

Part 5: Handling & Safety (SDS Highlights)

While specific toxicological data for this isomer may be limited, it should be handled with the
same precautions as 2-phenylethanol and halogenated aromatics.

» Hazard Classification:
o Skin Irritation (Category 2): Causes skin irritation.[1]
o Eye Irritation (Category 2A): Causes serious eye irritation.
o STOT-SE (Category 3): May cause respiratory irritation.
» PPE Requirements: Nitrile gloves, safety goggles, and use within a chemical fume hood.

e Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation to
the corresponding aldehyde/acid.
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» National Center for Biotechnology Information (2025).PubChem Compound Summary for
CID 2733236, 2-(2-Chloro-4-fluorophenyl)ethanol (Isomer Analog). Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 2-Chloroethanol, also known as ethylene chlorohydrin and chloroethylene
alcohol,|[News|News [codchem.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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